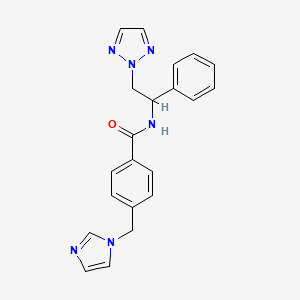

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Description

4-((1H-Imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a benzamide derivative featuring two heterocyclic moieties: a 1H-imidazole ring linked via a methyl group and a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl substituent.

The benzamide core provides a stable scaffold for functionalization, while the imidazole and triazole groups enhance binding to biological targets through hydrogen bonding and π-π interactions. The phenyl group may increase lipophilicity, influencing membrane permeability and bioavailability .

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c28-21(19-8-6-17(7-9-19)14-26-13-12-22-16-26)25-20(15-27-23-10-11-24-27)18-4-2-1-3-5-18/h1-13,16,20H,14-15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGZYURQSRBBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazole and triazole rings separately, followed by their conjugation to the benzamide backbone. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, typically using hydrogenation or other reducing agents.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with various functional groups attached to the imidazole or triazole rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing imidazole and triazole moieties exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. Studies have demonstrated that imidazole-containing compounds can inhibit the growth of Aspergillus fumigatus , a common fungal pathogen responsible for pulmonary infections .

Anticancer Potential

The anticancer properties of imidazole and triazole derivatives are well-documented. Compounds with these functional groups have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have exhibited cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with some showing lower IC50 values than established chemotherapeutics like 5-fluorouracil (5-FU) . This suggests that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Agents

Given their promising antimicrobial activity, compounds like 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide are being explored as potential treatments for infections caused by resistant strains of bacteria and fungi. Their dual-action mechanism—targeting both bacterial and fungal pathogens—makes them suitable candidates for further development in antibiotic therapies .

Cancer Treatment

The potential use of this compound in cancer therapy is particularly noteworthy. The ability to selectively target cancer cells while minimizing effects on normal tissues positions such compounds as valuable alternatives or adjuncts to existing chemotherapy regimens . Research into the structure–activity relationships (SAR) of these compounds continues to reveal insights into optimizing their efficacy and safety profiles.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

These case studies illustrate the diverse applications of compounds with similar structures to this compound.

Mechanism of Action

The mechanism by which 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several classes of heterocyclic derivatives:

Table 1: Structural Comparison with Analogues

Key Observations :

- Imidazole vs.

- Triazole Position : The 2H-1,2,3-triazole in the target compound differs from 1H-1,2,4-triazole in VNT (), which may alter binding kinetics to enzymes like CYP51 .

- Phenyl vs. Halogenated Phenyl : Unlike VNT’s dichlorophenyl group, the target’s phenyl substituent lacks electron-withdrawing halogens, possibly reducing antifungal potency but improving solubility .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s imidazole-methyl group may enhance solubility compared to benzimidazole-containing analogues like 4d .

- Lack of sulfonamide or nitro groups (cf. 4d and W1) could reduce crystallinity, as seen in lower melting points of triazole-acetamides .

Comparison with :

- uses phenoxymethyl linkers for triazole-benzimidazole hybrids, whereas the target compound employs a direct methyl bridge, simplifying synthesis .

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a novel synthetic derivative that combines imidazole and triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with appropriate amines under controlled conditions. The structural integrity and purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have shown that compounds containing imidazole and triazole rings exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects on various human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112), with IC50 values indicating effective growth inhibition . The mechanism is believed to involve the induction of apoptosis and disruption of mitotic spindle formation in cancer cells .

Antimicrobial Properties

Imidazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's efficacy against Gram-positive and Gram-negative bacteria has been highlighted in several studies. For example, similar benzimidazole derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively . This suggests that our compound may also exhibit comparable antimicrobial effects.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole-containing compounds has been documented in various research articles. These compounds often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be relevant for treating conditions like arthritis or other inflammatory disorders .

Study 1: Anticancer Efficacy

A study investigated the anticancer activity of a closely related imidazole derivative on human cancer cell lines. The results indicated that the compound induced significant apoptosis in treated cells compared to controls. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers tested several imidazole derivatives against clinical isolates of E. coli and S. aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, affecting pathways crucial for cell proliferation.

- Modulation of Signal Transduction : These compounds may interfere with signaling pathways involved in inflammation and cancer progression.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, leading to disruption in replication and transcription processes.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.